molecular formula C19H19N3O3S2 B3566529 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B3566529
M. Wt: 401.5 g/mol
InChI Key: HILDALAOOZVGFI-UHFFFAOYSA-N
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Description

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, acetylation, and subsequent coupling with the ethoxyphenyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while adhering to stringent safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying biological activities.

Scientific Research Applications

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its potential therapeutic effects includes investigations into its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-methylphenyl)acetamide
  • 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-chlorophenyl)acetamide
  • 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-isopropylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide may exhibit unique biological activities due to the presence of the ethoxyphenyl group. This structural difference can influence the compound’s binding affinity, selectivity, and overall pharmacological profile, making it a valuable subject for further research.

Properties

IUPAC Name

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-3-25-16-7-5-4-6-14(16)21-18(24)11-26-19-22-15-9-8-13(20-12(2)23)10-17(15)27-19/h4-10H,3,11H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILDALAOOZVGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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